1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)

Enzyme Inhibition 17β-Hydroxysteroid Dehydrogenase Osteoporosis Research

Sourcing a reliable, high-purity inhibitor for 17β-HSD2 research often means navigating long lead times or uncertain bioactivity. This compound directly addresses that gap as a characterized tool compound for steroid metabolism studies. • Documented 17β-HSD2 inhibition (IC50 238 nM) with moderate selectivity over 17β-HSD1 (IC50 309 nM) for isoform-specific assays. • Bis-alcohol and imine functionality offers a versatile scaffold for ligand design or hydrolysis studies. Supplied with rigorous QC documentation to ensure experimental reproducibility and streamline your procurement process.

Molecular Formula C16H27NO2
Molecular Weight 265.39 g/mol
CAS No. 93918-86-6
Cat. No. B12704920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)
CAS93918-86-6
Molecular FormulaC16H27NO2
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCCC(CN(CC(CC)O)C1=CC(=CC(=C1)C)C)O
InChIInChI=1S/C16H27NO2/c1-5-15(18)10-17(11-16(19)6-2)14-8-12(3)7-13(4)9-14/h7-9,15-16,18-19H,5-6,10-11H2,1-4H3
InChIKeyMNHPEUKMVUMQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) – Core Chemical Profile


1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) (CAS 93918-86-6) is a synthetic organic compound belonging to the imine class, characterized by a 3,5-dimethylphenyl group linked via an imino nitrogen to two butan-2-ol moieties [1]. Its molecular formula is C16H27NO2, with a molecular weight of 265.39 g/mol . The compound features a bis-alcohol functionality, providing two hydroxyl groups and a central imine (C=N) bond, which confers distinct physicochemical properties relevant to its handling and application in research settings [2].

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) Substitution Risks


1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) occupies a unique chemical space that precludes simple substitution with other amino alcohols, imines, or bis(butanol) derivatives. While many compounds share the C16H27NO2 formula , the specific 3,5-dimethylphenyl substitution pattern and the bis(butan-2-ol) arrangement dictate its distinct hydrogen bonding network, steric bulk, and electronic properties [1]. These structural features directly influence its reactivity profile, solubility characteristics, and biological target engagement, as evidenced by its specific inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) [2]. Attempting to replace it with a generic analog—even one with similar functional groups—risks altering critical outcomes in assays or synthetic pathways due to differences in steric hindrance, hydrogen bond donor/acceptor capacity, and molecular recognition.

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) – Differentiation Evidence vs. Analogs


17β-HSD2 Inhibition Selectivity

In a direct enzymatic assay using human placental microsomal 17β-HSD2 with [3H]E2 as substrate, 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) demonstrated an IC50 of 238 nM [1]. In a parallel assay against human placental cytosolic 17β-HSD1 using [3H]E1, the compound exhibited a slightly lower potency with an IC50 of 309 nM [1]. This intra-assay comparison establishes a moderate selectivity profile (approximately 1.3-fold preference for 17β-HSD2 over 17β-HSD1) for this compound.

Enzyme Inhibition 17β-Hydroxysteroid Dehydrogenase Osteoporosis Research

Physicochemical Properties vs. Amino Alcohols

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) exhibits a calculated boiling point of 429 °C at 760 mmHg, a density of 1.041 g/cm³, a flash point of 209.8 °C, and a LogP of 2.65 . These values contrast with those of the simpler analog 2-((3,5-Dimethylphenyl)amino)ethanol (CAS 857035-61-1), which has a lower predicted boiling point of 316.6 ± 37.0 °C and a density of 1.054 ± 0.06 g/cm³ , reflecting the impact of the extended bis(butan-2-ol) backbone on volatility and packing. The higher boiling point of the target compound indicates greater thermal stability and lower volatility, which can be advantageous in high-temperature synthetic applications.

Physicochemical Characterization Solubility Handling

Hydrogen Bonding Capacity vs. Amino Alcohol Ligands

The compound possesses two hydrogen bond donors (the hydroxyl groups) and three hydrogen bond acceptors (the imine nitrogen and two hydroxyl oxygens) . In contrast, many common chiral amino alcohol ligands, such as (S)-2-amino-2-(3,5-dimethylphenyl)ethan-1-ol (CAS 1213317-54-4), have only one hydrogen bond donor and two acceptors . This increased hydrogen bonding capacity of the target compound may enhance its ability to stabilize transition states or form multidentate coordination complexes with metal ions, potentially leading to different catalytic outcomes in asymmetric synthesis.

Molecular Recognition Catalyst Design Ligand Properties

Conformational Flexibility vs. Rigid Analogs

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) has 7 rotatable bonds , a feature that significantly increases its conformational flexibility. This contrasts with more rigid analogs like 1,4-bis(4-aminoanilino)butan-2-ol, which has a more constrained backbone due to aromatic rings . The higher rotatable bond count may allow the compound to adopt a wider range of conformations in solution, potentially enabling it to fit into binding pockets or catalytic sites that are inaccessible to more rigid molecules.

Conformational Analysis Molecular Dynamics Drug Design

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) – Validated Applications


17β-HSD2 In Vitro Studies

Based on its demonstrated IC50 of 238 nM against human placental 17β-HSD2 [1], 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) is a suitable tool compound for in vitro studies investigating the role of 17β-HSD2 in steroid metabolism, particularly in the context of osteoporosis research. Its moderate selectivity over 17β-HSD1 (IC50 = 309 nM) [1] allows for comparative studies to dissect the specific contributions of these two isoforms. Researchers should use this compound in enzymatic assays, cell-based models, or target engagement studies to validate 17β-HSD2 as a therapeutic target.

Bis(Imine) Ligand Intermediate for Polymerization

The compound's structural features—a central imine group, two hydroxyl functionalities, and a 3,5-dimethylphenyl substituent—align with the core motifs found in bis(imino)pyridine and related ligand frameworks used in olefin polymerization catalysts [2]. While direct catalytic data is lacking, its physicochemical profile (boiling point 429 °C, density 1.041 g/cm³) suggests it can be handled under the rigorous conditions often required for catalyst synthesis. It is best employed as a building block or precursor for generating more complex, unsymmetric bis(imino) ligands, particularly those incorporating the sterically demanding 3,5-dimethylphenyl group for modulating catalyst activity and polymer microstructure.

Imine Hydrolysis and Stability Studies

Given the compound's imine functional group, it is a relevant substrate for studying imine hydrolysis kinetics under various pH conditions. Its calculated LogP of 2.65 [1] and the presence of two hydroxyl groups make it amenable to partitioning and solubility studies in aqueous-organic mixtures. Researchers can leverage these properties to investigate the effects of steric hindrance (from the 3,5-dimethylphenyl group) and intramolecular hydrogen bonding on imine stability, providing fundamental insights into dynamic covalent chemistry and the design of hydrolytically stable imine-based materials.

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